BPR1K871 -

BPR1K871

Catalog Number: EVT-1492015
CAS Number:
Molecular Formula: C25H28ClN7O2S
Molecular Weight: 526.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.
Source and Classification

BPR1K871 was synthesized through a rational drug design approach, building on previous research into quinazoline derivatives. The compound is classified under multi-kinase inhibitors, which target multiple kinases involved in cancer proliferation and survival pathways. Its efficacy has been demonstrated in various preclinical models, showcasing its potential as a therapeutic agent .

Synthesis Analysis

Methods

The synthesis of BPR1K871 underwent several optimization phases to enhance yield and purity. The final synthetic route, designated as Route B3, was developed to be robust and scalable, allowing for kilogram-scale production necessary for clinical trials. This route eliminated the need for hazardous reagents and complex purification steps, resulting in a yield of 16.5% over six steps with high purity (97.8% by HPLC) from starting materials .

Technical Details

  • Initial Route A: Involved multiple steps with lower yields and required column chromatography.
  • Route B1: Simplified the process but still faced challenges in achieving desired yields.
  • Route B2: Improved safety by avoiding dangerous reagents but did not achieve optimal yields.
  • Route B3: Finalized the synthesis with significant improvements in yield and purity, utilizing liquid-liquid extraction techniques and alternative chlorination methods to minimize impurities .
Molecular Structure Analysis

BPR1K871 has a complex molecular structure characterized by a quinazoline core substituted with a thiazoline side chain. The molecular weight of BPR1K871 is approximately 526.06 g/mol, with a calculated LogD value of 2.80 at pH 7.4, indicating its lipophilicity, which is crucial for oral bioavailability .

Structural Data

  • Core Structure: Quinazoline ring system
  • Substituents: Thiazoline side chain
  • Key Functional Groups: Ionizable amino groups that enhance solubility
Chemical Reactions Analysis

BPR1K871 primarily acts through competitive inhibition of its target kinases. The compound has been shown to inhibit FLT3 and Aurora Kinase A with IC50 values of 19 nM and 22 nM, respectively. These values indicate high potency against these targets, which are critical in the pathophysiology of AML .

Technical Details

The mechanism involves binding to the ATP-binding site of the kinases, thereby preventing phosphorylation processes essential for cell division and survival in cancer cells.

Mechanism of Action

BPR1K871 functions as a dual inhibitor of FLT3 and Aurora Kinase A, disrupting their signaling pathways. This inhibition leads to:

  • Cell Cycle Arrest: Preventing cancer cell proliferation.
  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.
  • Inhibition of Tumor Growth: Demonstrated efficacy in xenograft models for AML and solid tumors without significant toxicity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Enhanced by the presence of ionizable groups.

Chemical Properties

  • Stability: Stable under standard laboratory conditions.
  • Reactivity: Exhibits specific reactivity towards kinases due to its structural features.

Relevant physicochemical properties include:

  • Molecular weight: 526.06 g/mol
  • LogD7.4: 2.80
    These properties suggest favorable characteristics for drug development, including adequate absorption and distribution profiles .
Applications

BPR1K871 has significant potential applications in oncology, particularly for:

  • Treatment of Acute Myeloid Leukemia: Demonstrated effectiveness in preclinical models.
  • Solid Tumors: Efficacy shown in colorectal and pancreatic cancer models.
  • Research Tool: Used in studies exploring kinase inhibition mechanisms and cancer biology.
Chemical Identity and Development of BPR1K871

Structural Characterization of Quinazoline-Based Inhibitors

Core Scaffold Design and Molecular Hybridization Strategies

BPR1K871 emerged from a strategic scaffold-hopping approach that replaced the furanopyrimidine core of earlier leads (e.g., compound 3) with a quinazoline framework. This redesign aimed to optimize physicochemical properties critical for drug-likeness: molecular weight decreased from 567 to 485 Da, and lipophilicity (LogD7.4) improved from 7.10 to 4.41. The quinazoline core was selected as a "privileged structure" in kinase inhibition, evidenced by its presence in 5 of 30 FDA-approved kinase inhibitors. Hybridization integrated the thiazole-containing urea side chain from FLT3-targeting leads, resulting in compound 4—a dual FLT3/AURKA inhibitor (IC50 = 127/5 nM) with enhanced metabolic stability [4] [6].

Substituent Optimization for Kinase Selectivity

Systematic modifications at the quinazoline C-6 and C-7 positions fine-tuned kinase selectivity profiles:

  • Methoxy groups: Essential for maintaining dual inhibition; removal (compound 5) reduced FLT3/AURKA activity by >10-fold and 3-fold, respectively.
  • Alkoxy extensions: Erlotinib-inspired –OCH2CH2OCH3 at C-6/C-7 (compound 6) preserved potency, while mono-substitution at C-7 (compound 8) retained FLT3 affinity but reduced AURKA inhibition [4] [9].

Table 1: Impact of Quinazoline Substituents on Kinase Inhibition

CompoundR1R2AURKA IC50 (nM)FLT3 IC50 (nM)
4OCH3OCH34.9127
5HH15.2>1,000
7-OCH2CH2OCH3H9.81,250
8H-OCH2CH2OCH310.1140

Structure-Activity Relationship (SAR) Analysis

Role of 6- and 7-Position Modifications on Aurora Kinase Inhibition

The 6,7-dimethoxy configuration in BPR1K871 proved optimal for AURKA/B inhibition (IC50 = 22/13 nM). SAR studies revealed:

  • Stereoelectronic effects: Methoxy groups donated electrons to the quinazoline core, strengthening hydrogen bonding with kinase hinge residues.
  • Solubility trade-offs: While dimethoxy enhanced potency, it reduced aqueous solubility (0.452 μg/mL for 4), necessitating formulation adjustments for in vivo studies [4] [6].

Impact of Thiazole Urea Side Chains on FLT3 Binding Affinity

The 4-(2,4-dichloro-5-methoxyphenyl)thiazol-2-yl urea side chain was critical for FLT3 inhibition:

  • Hydrogen bonding: Urea carbonyl formed bidentate bonds with FLT3’s Cys694 backbone NH and Glu692.
  • Hydrophobic occupancy: The dichlorophenyl moiety occupied a hydrophobic pocket adjacent to the FLT3 gatekeeper residue, contributing to 19 nM IC50. Truncation or polarity increase reduced affinity >50-fold [9] [4].

Computational Chemistry Approaches

Homology Modeling for FLT3 and Aurora Kinase Binding Pockets

FLT3 homology models were built using c-Kit and PDGFRβ templates (70% sequence identity), guiding urea side chain optimization. Key findings:

  • Salt bridge formation: Protonated quinazoline N-1 interacted with Asp698 in FLT3’s DFG motif.
  • AURKA selectivity determinants: Modeling identified Val147/Lys142 as size-exclusion residues favoring smaller substituents at C-6/C-7 [4] [2].

Table 2: Physicochemical Properties of Key Compounds

PropertyFuranopyrimidine 3Quinazoline 4BPR1K871
Molecular Weight567 Da485 Da526 Da
LogD7.47.104.414.85
FLT3 IC50322 nM127 nM19 nM
AURKA IC5043 nM4.9 nM22 nM

Molecular Dynamics Simulations of DFG Conformational Changes

Simulations (50 ns) revealed:

  • DFG flip stabilization: BPR1K871 formed stable hydrogen bonds with Asp698-Phe691 salt bridges in FLT3, locking the DFG motif in "DFG-out" conformation.
  • Solvent accessibility: The quinazoline N-3 position allowed water-mediated hydrogen bonds to Glu611 in AURKA, explaining nanomolar inhibition despite larger core size [3] [4].

Properties

Product Name

BPR1K871

IUPAC Name

1-(3-chlorophenyl)-3-[5-[2-[[7-[3-(dimethylamino)propoxy]quinazolin-4-yl]amino]ethyl]-1,3-thiazol-2-yl]urea

Molecular Formula

C25H28ClN7O2S

Molecular Weight

526.1 g/mol

InChI

InChI=1S/C25H28ClN7O2S/c1-33(2)11-4-12-35-19-7-8-21-22(14-19)29-16-30-23(21)27-10-9-20-15-28-25(36-20)32-24(34)31-18-6-3-5-17(26)13-18/h3,5-8,13-16H,4,9-12H2,1-2H3,(H,27,29,30)(H2,28,31,32,34)

InChI Key

MMVLETOTGHDVPQ-UHFFFAOYSA-N

Synonyms

BPR1K871; BPR1K-871; BPR1K 871.;1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea

Canonical SMILES

CN(C)CCCOC1=CC2=C(C=C1)C(=NC=N2)NCCC3=CN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.